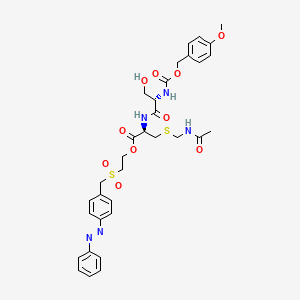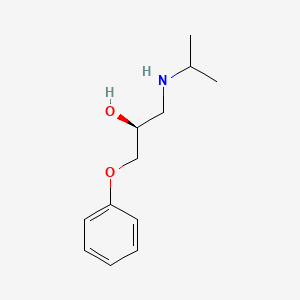
(-)-(2S)-1-((1-Methylethyl)amino)-3-phenoxy-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of H-9/64, (-)- involves several synthetic routes and reaction conditions. One method includes performing a first allylic oxidation, followed by a protection reaction, a second allylic oxidation, a reduction reaction, an acid-catalyzed coupling reaction, a methylation reaction, and finally a deprotection reaction . These steps ensure the enantioselective preparation of the compound.
Analyse Chemischer Reaktionen
H-9/64, (-)- undergoes various types of chemical reactions, including:
Oxidation: This involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
Coupling Reactions: Such as the Suzuki–Miyaura coupling, which involves the use of boron reagents and palladium catalysts.
Wissenschaftliche Forschungsanwendungen
H-9/64, (-)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of H-9/64, (-)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biochemical and physiological responses, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
H-9/64, (-)- can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
H-9/64, (-)- is unique due to its specific molecular structure and the particular synthetic routes used in its preparation, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
106351-44-4 |
|---|---|
Molekularformel |
C12H19NO2 |
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
(2S)-1-phenoxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C12H19NO2/c1-10(2)13-8-11(14)9-15-12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3/t11-/m0/s1 |
InChI-Schlüssel |
ONXLHKFGTDDVLQ-NSHDSACASA-N |
Isomerische SMILES |
CC(C)NC[C@@H](COC1=CC=CC=C1)O |
Kanonische SMILES |
CC(C)NCC(COC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


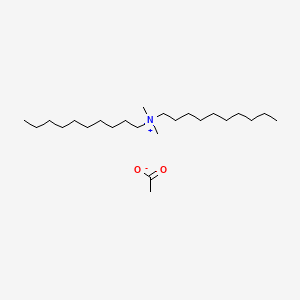

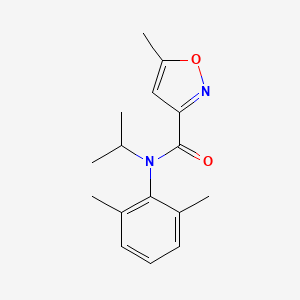
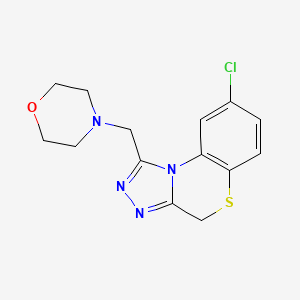
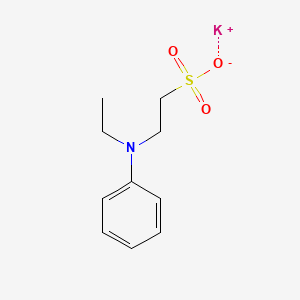

![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12736991.png)



